1-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride 1-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1327645-77-1
VCID: VC5860976
InChI: InChI=1S/C20H21N3OS2.ClH/c24-20(13-17-7-4-12-25-17)23-10-8-22(9-11-23)14-19-21-18(15-26-19)16-5-2-1-3-6-16;/h1-7,12,15H,8-11,13-14H2;1H
SMILES: C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl
Molecular Formula: C20H22ClN3OS2
Molecular Weight: 419.99

1-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

CAS No.: 1327645-77-1

Cat. No.: VC5860976

Molecular Formula: C20H22ClN3OS2

Molecular Weight: 419.99

* For research use only. Not for human or veterinary use.

1-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride - 1327645-77-1

Specification

CAS No. 1327645-77-1
Molecular Formula C20H22ClN3OS2
Molecular Weight 419.99
IUPAC Name 1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride
Standard InChI InChI=1S/C20H21N3OS2.ClH/c24-20(13-17-7-4-12-25-17)23-10-8-22(9-11-23)14-19-21-18(15-26-19)16-5-2-1-3-6-16;/h1-7,12,15H,8-11,13-14H2;1H
Standard InChI Key BSFUCLACZCFXKF-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound features a piperazine core substituted with a 4-phenylthiazol-2-ylmethyl group and a thiophen-2-yl acetyl moiety, forming a hydrochloride salt. Its molecular formula is C₂₁H₂₄ClN₃O₂S₂, with a molecular weight of 458.01 g/mol . Key structural elements include:

  • Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding sites.

  • 4-Phenylthiazole: An aromatic heterocycle linked via a methyl group, contributing to π-π stacking interactions.

  • Thiophene acetyl group: A sulfur-containing five-membered ring linked to a ketone, enhancing electronic delocalization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight458.01 g/mol
FormulaC₂₁H₂₄ClN₃O₂S₂
Predicted LogP3.2 (Moderate lipophilicity)
Hydrogen Bond Donors1 (HCl)
Hydrogen Bond Acceptors5

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Formation of the piperazine-thiazole intermediate: Reaction of 4-phenylthiazole-2-carbaldehyde with piperazine under reductive amination conditions .

  • Acetylation with thiophene: Coupling the intermediate with 2-thiopheneacetyl chloride in the presence of a base such as triethylamine .

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving solubility.

Critical parameters include:

  • Temperature control: Maintaining 0–5°C during acetylation to prevent side reactions .

  • Catalysts: Use of palladium-based catalysts for Suzuki-Miyaura cross-couplings in related analogs .

Purification and Characterization

Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields >95% purity. Structural confirmation employs:

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (d, J = 7.8 Hz, 2H, Ph), 7.45 (t, J = 7.2 Hz, 2H, Ph), 3.72 (s, 2H, CH₂-thiazole) .

  • Mass Spectrometry: ESI-MS m/z 422.1 [M-Cl]⁺ .

Pharmacological Profile

Table 2: In Vitro Activity of Structural Analogs

Compound ClassTargetIC₅₀ (µM)Source
Piperazine-thiazole hybridsTubulin1.2–3.8
Thiophene acetyl derivativesDopamine D₂0.45

ADMET Predictions

Computational models suggest:

  • Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: CYP3A4-mediated oxidation as the primary pathway .

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats).

Applications and Future Directions

Challenges and Optimization

  • Solubility: The hydrochloride salt improves aqueous solubility (2.8 mg/mL at pH 7.4) .

  • Selectivity: Structure-activity relationship (SAR) studies recommend substituting the thiophene ring with electron-withdrawing groups to enhance target specificity .

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